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Cat. No.: B15138966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological process

of DNA relaxation, with a focus on the enzymatic activity of human topoisomerase I. It details

the mechanism of action, experimental protocols for studying DNA relaxation, and the

principles of inhibitor screening. This document is intended to serve as a valuable resource for

researchers in molecular biology, oncology, and drug discovery.

Introduction to DNA Relaxation
DNA supercoiling is a critical topological challenge that arises during essential cellular

processes such as DNA replication, transcription, and recombination.[1] The unwinding of the

DNA double helix during these processes introduces torsional stress, leading to the formation

of positive supercoils ahead of the replication or transcription machinery and negative

supercoils behind it.[1] Failure to resolve this torsional stress can impede the progression of

these vital processes and lead to genomic instability.[1]

DNA topoisomerases are a class of enzymes that modulate the topology of DNA by introducing

transient single- or double-strand breaks, allowing the DNA to untangle or unwind, and then

resealing the breaks.[2] Human topoisomerase I (Top1) is a type IB topoisomerase that

specializes in relaxing both positive and negative supercoils by introducing a transient single-

strand nick.[3] This process is ATP-independent. Given its crucial role in maintaining genomic

stability, Top1 is a well-established target for cancer chemotherapy.
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Mechanism of DNA Relaxation by Human
Topoisomerase I
The catalytic cycle of human topoisomerase I involves a series of coordinated steps to relax

supercoiled DNA. The process can be summarized as follows:

DNA Binding: The enzyme binds to the supercoiled DNA.

Cleavage: A tyrosine residue in the active site of Top1 acts as a nucleophile, attacking a

phosphodiester bond in one of the DNA strands. This results in a transient single-strand

break and the formation of a covalent intermediate where the enzyme is linked to the 3'-

phosphate of the broken strand.

Strand Rotation: The intact DNA strand passes through the break, or the free 5'-hydroxyl end

of the broken strand rotates around the intact strand. This controlled rotation allows for the

relaxation of the supercoiled DNA.

Religation: The 5'-hydroxyl end of the broken strand attacks the phosphotyrosyl bond,

reversing the cleavage reaction and resealing the DNA backbone.

Enzyme Dissociation: The enzyme is released from the now relaxed DNA, ready to initiate

another catalytic cycle.

This entire process occurs without the need for an external energy source like ATP, as the

energy from the cleaved phosphodiester bond is stored in the covalent enzyme-DNA

intermediate and utilized for the religation step.

Experimental Analysis of DNA Relaxation
The activity of topoisomerase I and the efficacy of its inhibitors are commonly assessed using a

DNA relaxation assay. This in vitro assay monitors the conversion of supercoiled plasmid DNA

to its relaxed isoforms.

Supercoiled plasmid DNA has a compact structure and migrates faster through an agarose gel

compared to its relaxed counterpart. The DNA relaxation assay leverages this difference in

electrophoretic mobility. When incubated with topoisomerase I, the supercoiled plasmid is

progressively relaxed. The reaction products, which are a mixture of supercoiled, relaxed, and
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intermediate topoisomers, can be separated by agarose gel electrophoresis. The

disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are

indicative of enzyme activity.

In the presence of a Top1 inhibitor, the relaxation of the supercoiled plasmid is impeded. The

degree of inhibition can be quantified by comparing the amount of relaxed DNA in the presence

and absence of the inhibitor.

Component Description
Typical
Concentration/Amount

Enzyme Human Topoisomerase I 0.5 - 1 Unit

Substrate
Supercoiled plasmid DNA

(e.g., pBR322)
0.25 - 0.5 µg

Assay Buffer

Provides optimal pH and ionic

strength for enzyme activity.

Typically contains Tris-HCl,

NaCl, and EDTA.

1X concentration

Inhibitor (Test Compound)

The compound being tested

for its ability to inhibit Top1

activity. Usually dissolved in a

solvent like DMSO.

Varies (titration)

Reaction Volume
The total volume of the

reaction mixture.
20 - 30 µL

Incubation Temperature
The optimal temperature for

human Top1 activity.
37°C

Incubation Time
The duration of the enzymatic

reaction.
15 - 30 minutes

Stop Solution

Terminates the reaction and

prepares the sample for

electrophoresis. Typically

contains a detergent (like SDS)

and a loading dye.

5 - 10 µL
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The following protocol is a typical example for assessing the inhibitory activity of a compound

against human topoisomerase I.

Materials:

Human Topoisomerase I (e.g., 10 units/µL)

Supercoiled plasmid DNA (e.g., pBR322, 1 µg/µL)

10X Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA,

50% glycerol)

Test compound (dissolved in DMSO)

Nuclease-free water

Stop Solution/Loading Dye (e.g., 5% SDS, 0.125% bromophenol blue, 25% glycerol)

Agarose

1X TAE or TBE buffer

Ethidium bromide or other DNA stain

Microcentrifuge tubes

Incubator or water bath at 37°C

Gel electrophoresis apparatus and power supply

Gel documentation system

Procedure:

Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions.

For a single 20 µL reaction, combine the following:

2 µL of 10X Topo I Assay Buffer
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0.5 µL of supercoiled pBR322 DNA (0.5 µg)

Nuclease-free water to a final volume of 18 µL (adjusting for the volume of enzyme and

inhibitor to be added).

Add the Inhibitor: Add 1 µL of the test compound at various concentrations (or DMSO for the

control) to the respective reaction tubes.

Initiate the Reaction: Add 1 µL of diluted human topoisomerase I (e.g., 0.5 units) to each

tube. Mix gently by pipetting.

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

Stop the Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye to

each tube and mix thoroughly.

Agarose Gel Electrophoresis:

Prepare a 1% agarose gel in 1X TAE or TBE buffer.

Load the entire reaction mixture into the wells of the gel.

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated

approximately two-thirds of the way down the gel.

Visualization and Analysis:

Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.

Destain the gel in water for 15-30 minutes.

Visualize the DNA bands under UV light using a gel documentation system.

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry

software. The percentage of inhibition can be calculated relative to the no-inhibitor control.

Visualizations
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Catalytic Cycle

Key Molecules
1. DNA Binding

Top1 binds to supercoiled DNA

2. Cleavage
Formation of 3'-phosphotyrosyl bond

and single-strand break

Nucleophilic attack

3. Strand Rotation
Relaxation of supercoils

Controlled rotation 4. Religation
Resealing of the DNA backbone

Nucleophilic attack by 5'-OH 5. Enzyme Dissociation
Release of relaxed DNA

Restoration of phosphodiester bond

New cycle

Relaxed DNA

Topoisomerase I

Supercoiled DNA
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Reaction Setup

Enzymatic Reaction

Analysis

1. Prepare Reaction Mix
(Buffer, scDNA, Water)

2. Add Test Compound/DMSO

3. Add Topoisomerase I

4. Incubate at 37°C

5. Terminate Reaction

6. Agarose Gel Electrophoresis

7. Stain and Visualize Gel

8. Densitometry and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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